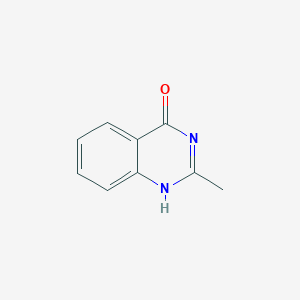

2-methylquinazolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEYHAAMDAPVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170208 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-24-0 | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1769-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Scaffold: A Technical History of 2-Methylquinazolin-4-ol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-methylquinazolin-4-ol (also known as 2-methyl-4(3H)-quinazolinone) holds a significant place, not only as a key intermediate in the synthesis of bioactive molecules but also as a compound with intrinsic biological activities. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, characterization, and the evolution of its scientific importance.

The Dawn of Quinazolinone Chemistry: The Niementowski Synthesis

The journey into the world of quinazolinones began in the late 19th century. In 1895, Polish chemist Stefan von Niementowski reported a groundbreaking method for the synthesis of 4-oxo-3,4-dihydroquinazolines. This reaction, now famously known as the Niementowski quinazoline synthesis, involves the cyclization of anthranilic acids with amides at elevated temperatures.[1][2][3][4] This foundational discovery paved the way for the exploration of a vast chemical space of quinazolinone derivatives.

While Niementowski's original work did not specifically describe the synthesis of the 2-methyl derivative, it laid the crucial groundwork. The general principle of condensing an anthranilic acid derivative with a source for the C2-methyl group and the N3-H would become a recurring theme in the synthesis of this compound.

Early Synthesis of a 2-Methylquinazolinone Derivative

One of the earliest documented syntheses of a 2-methylquinazolinone derivative was reported by Marston T. Bogert and Harvey A. Seil in 1905. They described the synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines by reacting 6-nitroacetanthranil with various primary amines. This work demonstrated the feasibility of introducing the 2-methyl group and further functionalizing the quinazolinone core, highlighting the synthetic versatility of this heterocyclic system.

Experimental Protocol: Synthesis of 2-Methyl-5-nitro-4-ketodihydroquinazoline (Adapted from Bogert and Seil, 1905)

A mixture of 6-nitroacetanthranil and a primary amine (e.g., methylamine) was heated. The intermediate, a nitroacylanthranilamide, was often isolated and subsequently converted to the quinazoline by heating its alkaline solution. The final product, 2-methyl-5-nitro-4-ketodihydroquinazoline, was obtained as a white crystalline solid. The reaction demonstrated that the condensation was broadly applicable to various primary amines.

Modern Synthetic Approaches to this compound

Over the decades, numerous synthetic methods have been developed and refined for the efficient production of this compound. These modern approaches often offer improved yields, milder reaction conditions, and greater substrate scope compared to the classical methods. A prevalent and efficient contemporary method involves a two-step process starting from anthranilic acid.

Two-Step Synthesis from Anthranilic Acid

This widely used method first involves the reaction of anthranilic acid with acetic anhydride to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ammonia or an ammonia source to yield this compound. Microwave-assisted variations of this synthesis have been shown to significantly reduce reaction times and improve yields.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid and acetic anhydride is irradiated under microwave conditions. The reaction is typically complete within minutes, affording the benzoxazinone intermediate in high yield.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one The isolated 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with a source of ammonia (e.g., ammonium acetate) under microwave irradiation to yield 2-methylquinazolin-4(3H)-one.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

Table 1: Synthesis and Characterization Data for this compound and a Historical Derivative

| Compound | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 2-Methyl-5-nitro-4-ketodihydroquinazoline | Condensation | 6-Nitroacetanthranil, Methylamine | Nearly quantitative | 218-219 | Bogert and Seil, 1905 |

| 2-Methylquinazolin-4(3H)-one | Microwave-assisted two-step | Anthranilic acid, Acetic anhydride, Ammonia | ~80 (overall) | 235-238 | Modern Protocols |

Table 2: Biological Activity of this compound

| Target | Activity Type | Value | Units | Reference |

| Poly(ADP-ribose) Synthetase (PARP) | Competitive Inhibitor (Ki) | 1.1 | µM | [5][6] |

| Mammalian Aspartate Transcarbamylase (ATCase) | Inhibitor | 0.20 | mM | [5] |

Biological Significance and Signaling Pathways

This compound is not merely a synthetic intermediate; it exhibits notable biological activity as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[5][6] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway.

The Role of this compound in the PARP-1 Signaling Pathway

Upon DNA damage, PARP-1 is recruited to the site of the lesion. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process. By competitively inhibiting PARP-1, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of the DNA repair machinery. This inhibition can lead to the accumulation of DNA damage and, in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), can induce synthetic lethality.

Visualizations

Synthesis of this compound

References

- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. Niementowski Quinazoline Synthesis [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinazolin-4-ol, a heterocyclic organic compound, has garnered significant scientific interest due to its diverse biological activities. It is recognized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and has demonstrated notable antiviral properties, particularly against the influenza A virus.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration and utilization of this promising molecule.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [3][4] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| Melting Point | 231-233 °C | [3] |

| Boiling Point | 286.07 °C (rough estimate) | [4] |

| pKa | 3.60 ± 0.20 (Predicted) | [4] |

| logP | 1.35 (Predicted) | - |

| Solubility | DMSO: 50 mg/mL (312.17 mM; requires sonication) Water: < 0.1 mg/mL (insoluble) | [2] |

| Appearance | White to almost white powder/crystal | [3] |

| CAS Number | 1769-24-0 | [3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. Two common procedures are detailed below.

Method 1: From Anthranilic Acid and Acetic Anhydride

This two-step synthesis involves the formation of an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, followed by reaction with ammonia.[5][6]

-

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask, a mixture of anthranilic acid and a molar excess of acetic anhydride is prepared.

-

The mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude 2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Step 2: Synthesis of this compound

-

The purified 2-methyl-4H-3,1-benzoxazin-4-one is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

An excess of aqueous ammonia is added to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.

-

The product, this compound, precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.

-

Method 2: From 2-Aminobenzamide and an Aldehyde

This method involves the condensation of 2-aminobenzamide with an appropriate aldehyde, in this case, acetaldehyde or a precursor.[7][8]

-

To a solution of 2-aminobenzamide in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, an equimolar or slight excess of the aldehyde is added.[8]

-

A catalytic amount of an acid or base may be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for several hours and monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

The chemical shifts (δ), multiplicity, and integration of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the molecular structure of this compound.

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

The IR spectrum is recorded using an FT-IR spectrometer.

-

Characteristic absorption bands for the functional groups present in this compound, such as the C=O (carbonyl) and N-H bonds, are identified to confirm the structure.

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared and introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

The mass spectrum is recorded, and the molecular ion peak (M+H)⁺ is observed to confirm the molecular weight of the compound.[10]

-

Biological Activity and Signaling Pathways

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

This compound is a known inhibitor of PARP, a family of enzymes involved in DNA repair.[2] PARP inhibitors are of significant interest in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of action involves the inhibition of PARP's catalytic activity, which leads to the accumulation of single-strand DNA breaks. These unrepaired breaks can then lead to double-strand breaks during DNA replication, ultimately resulting in cell death in cancer cells that lack a functional homologous recombination repair pathway.[11][12]

Figure 1: PARP Inhibition by this compound.

Antiviral Activity against Influenza A Virus

This compound has demonstrated significant antiviral activity against the influenza A virus.[1][4] Its mechanism of action involves the inhibition of viral neuraminidase (NA), an enzyme crucial for the release of newly formed virus particles from infected host cells.[1][13] By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.

Figure 2: Inhibition of Influenza A Virus Release.

Modulation of Cytokine Signaling

In the context of influenza A virus infection, this compound has been shown to modulate the host's immune response by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4] This immunomodulatory effect can help to mitigate the excessive inflammation and lung injury often associated with severe influenza infections.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4(1H)-Quinazolinone, 2-methyl- [webbook.nist.gov]

- 11. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylquinazolin-4-ol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinazolin-4-ol, a quinazoline derivative, has emerged as a molecule of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its role as an enzyme inhibitor and its antiviral properties. The document details its primary biological targets, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Biological Targets and Mechanisms

This compound exerts its biological effects through the modulation of several key enzymes and pathways. The primary mechanisms of action identified to date include the inhibition of Poly(ADP-ribose) polymerase (PARP), mammalian aspartate transcarbamylase (ATCase), and dihydrofolate reductase (DHFR), as well as demonstrating significant antiviral activity against the influenza A virus.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

This compound is a potent competitive inhibitor of poly(ADP-ribose) synthetase, more commonly known as PARP.[1] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents, making it a molecule of interest in oncology research.

Mammalian Aspartate Transcarbamylase (ATCase) Inhibition

The compound has been identified as an inhibitor of mammalian aspartate transcarbamylase (ATCase).[1] ATCase catalyzes a key step in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can disrupt the synthesis of nucleotides, thereby impeding cell proliferation, a mechanism that is also relevant in cancer therapy.

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of the quinazoline scaffold are well-known inhibitors of dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. While the direct inhibitory potency of this compound on DHFR is not as extensively documented as its derivatives, this remains a plausible mechanism contributing to its biological activity, particularly in the context of anticancer research.[2][3]

Antiviral Activity against Influenza A Virus

Recent studies have highlighted the significant antiviral properties of this compound against the influenza A virus.[4] The proposed mechanism involves the downregulation of viral neuraminidase (NA) and nucleoprotein (NP), which are essential for viral replication and propagation.[4] Furthermore, it modulates the host's immune response by decreasing the expression of pro-inflammatory cytokines while enhancing the levels of anti-inflammatory cytokines.[4]

Quantitative Data

The following table summarizes the key quantitative data associated with the inhibitory activities of this compound.

| Target Enzyme/Virus | Parameter | Value | Reference |

| Poly(ADP-ribose) polymerase (PARP) | Ki | 1.1 µM | [1] |

| Mammalian Aspartate Transcarbamylase (ATCase) | Inhibitory Concentration | 0.20 mM | [1] |

| Influenza A Virus (H1N1) | IC50 | 23.8 µg/mL | [4] |

Signaling Pathways and Experimental Workflows

PARP Inhibition and DNA Repair Pathway

The following diagram illustrates the role of PARP in the DNA single-strand break repair pathway and how its inhibition by this compound disrupts this process.

Antiviral Mechanism Workflow

This diagram outlines the experimental workflow used to investigate the antiviral mechanism of this compound against the influenza A virus.

Experimental Protocols

PARP Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against PARP, which can be adapted for this compound.

-

Plate Preparation: A 96-well plate is coated with histones, which will serve as the substrate for PARP. The plate is then washed and blocked to prevent non-specific binding.

-

Reaction Mixture: A reaction buffer containing biotinylated NAD⁺, activated DNA, and the PARP enzyme is prepared.

-

Inhibitor Addition: Serial dilutions of this compound (or a control inhibitor) are added to the wells.

-

Enzyme Reaction: The PARP enzyme is added to the wells to initiate the poly(ADP-ribosyl)ation of the histones. The plate is incubated to allow the reaction to proceed.

-

Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the incorporated biotinylated ADP-ribose.

-

Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (In Vitro)

This protocol is based on the methodology used to evaluate the anti-influenza virus activity of this compound.[4]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) or A549 human lung epithelial cells are cultured in 96-well plates to form a monolayer.

-

Virus Infection: The cell monolayers are infected with a specific strain of influenza A virus (e.g., H1N1) at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and fresh medium containing various concentrations of this compound is added to the wells.

-

Cytopathic Effect (CPE) Assay: The cells are incubated for a period of 48-72 hours, and the extent of virus-induced CPE is observed and quantified. Cell viability can be assessed using methods such as the MTT assay.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.

-

Viral Protein Expression Analysis: To further investigate the mechanism, infected and treated cells can be harvested and lysed. The expression levels of viral proteins such as neuraminidase (NA) and nucleoprotein (NP) can be analyzed by Western blotting or immunofluorescence staining.

DHFR Inhibition Assay (General Protocol)

This protocol outlines a general spectrophotometric method for assessing DHFR inhibition.

-

Reaction Components: The assay mixture contains dihydrofolate (DHF), NADPH, and the DHFR enzyme in a suitable buffer.

-

Inhibitor Incubation: The DHFR enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of DHF and NADPH.

-

Spectrophotometric Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a versatile molecule with a multi-target profile. Its ability to inhibit key enzymes such as PARP and ATCase, coupled with its promising antiviral activity against influenza A virus, underscores its potential as a lead compound in the development of new therapeutics. The information presented in this guide, including the quantitative data, signaling pathways, and experimental protocols, provides a solid foundation for further research and development efforts. Future studies should focus on elucidating the detailed molecular interactions with its targets, optimizing its structure for enhanced potency and selectivity, and further exploring its therapeutic potential in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchps.com [jchps.com]

- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Methylquinazolin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, 2-methylquinazolin-4-ol and its analogues have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the diverse biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to aid in future research and drug development endeavors.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinase.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Thiourea derivative 10 | 2-(4-chlorostyryl)-3-(substituted) | HepG2 (Liver) | 16.35 | [1] |

| MCF-7 (Breast) | 68.75 | [1] | ||

| Triazine derivative 18 | Fused[1][2]triazine ring | HepG2 (Liver) | 31.85 | [1] |

| MCF-7 (Breast) | 29.46 | [1] | ||

| Tetrazine derivative 20 | Fused[1][2][3]tetrazine ring | HepG2 (Liver) | 27.04 | [1] |

| MCF-7 (Breast) | 20.98 | [1] | ||

| Azetidinone derivative 23 | 2-(4-chlorostyryl)-3-(substituted azetidinone) | HepG2 (Liver) | 7.09 | [1] |

| MCF-7 (Breast) | 11.94 | [1] | ||

| Triazoloquinazoline 24 | Fused[1][2]triazolo ring | HepG2 (Liver) | 10.82 | [3] |

| MCF-7 (Breast) | 29.46 | [3] |

Note: Doxorubicin was used as a reference drug in these studies, with IC50 values of 8.55 µM against HepG2 and 8.90 µM against MCF-7 cell lines.[1]

Signaling Pathways in Anticancer Activity

Dihydrofolate Reductase (DHFR) Inhibition:

Several this compound derivatives exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. Inhibition of DHFR leads to a depletion of these essential building blocks, thereby arresting cell proliferation.

Caption: Inhibition of the DHFR signaling pathway by this compound derivatives.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division. Certain this compound derivatives have been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell survival and proliferation.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives against selected bacterial and fungal strains.

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Urea/Thiourea derivatives | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with urea or thiourea functionalities | S. aureus | 10-30 | C. albicans | 10-30 | [4] |

| E. coli | 10-30 | A. niger | 10-30 | [4] | ||

| Sulphonamide derivatives | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with sulphonamide functionalities | S. aureus | >200 | C. albicans | >200 | [4] |

| E. coli | >200 | A. niger | >200 | [4] | ||

| Compound 1 | 6-Bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one | B. subtilis | - | C. albicans | - | [2] |

| B. cereus | - | A. niger | - | [2] | ||

| S. epidermidis | - | [2] | ||||

| M. luteus | - | [2] | ||||

| E. coli | - | [2] |

Note: Specific MIC values for Compound 1 were not provided in the abstract, but it was reported to have the highest antimicrobial activity among the tested compounds.[2]

Anti-inflammatory Activity

Several derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of selected this compound derivatives on the production of TNF-α and IL-6.

| Compound ID | Substitution Pattern | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference |

| Urea/Thiourea derivatives (3, 4, 6, 9, 16, 18) | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with urea or thiourea functionalities | 62-84 | 73-92 | [4] |

| Sulphonamide derivatives (23-29) | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with sulphonamide functionalities | Not potent | Not potent | [4] |

Note: Dexamethasone was used as a reference standard, showing 75% TNF-α and 84% IL-6 inhibition at 1 µM.[4]

Antiviral Activity

Recent studies have highlighted the potential of 2-methylquinazolin-4(3H)-one as an antiviral agent, particularly against the influenza A virus.

Quantitative Antiviral Data

| Compound | Virus | In Vitro IC50 | Reference |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A virus (H1N1) | 23.8 µg/mL | [5] |

Note: The reference drug ribavirin had an IC50 of 37.2 µg/mL against H1N1 in the same study.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays cited in this guide.

Synthesis of 2-Methylquinazolin-4(3H)-one Derivatives

A common synthetic route to 2-methyl-3-substituted-quinazolin-4(3H)-ones involves a two-step process:

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Unveiling the Therapeutic Potential of 2-Methylquinazolin-4-ol: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-methylquinazolin-4-ol and its derivatives. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers actively engaged in the fields of drug discovery and development.

Core Findings: Identified Therapeutic Targets

This compound and its analogs have demonstrated a range of biological activities, pointing towards several key molecular targets with therapeutic relevance in oncology, virology, and inflammatory diseases. The primary identified targets include Poly(ADP-ribose) polymerase (PARP), mammalian Aspartate Transcarbamylase (ATCase), and viral components of the Influenza A virus. Furthermore, derivatives of this compound have shown inhibitory activity against Dihydrofolate Reductase (DHFR) and Thymidylate Synthase, crucial enzymes in nucleotide biosynthesis.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for the inhibitory activities of this compound and its derivatives against their identified targets.

| Compound | Target | Activity | Value | Reference |

| This compound | Poly(ADP-ribose) synthetase (PARP) | Kᵢ | 1.1 µM | [1] |

| This compound | Mammalian Aspartate Transcarbamylase (ATCase) | IC₅₀ | 0.20 mM | [1] |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (in vitro) | IC₅₀ | 23.8 µg/mL | [2] |

| 8-amino-2-methylquinazolin-4(3H)-one | Poly(ADP-ribose) polymerase-1 (PARP-1) | IC₅₀ | 0.4 µM |

Table 1: Inhibitory Activity of this compound and its Derivatives

| Cytokine | Effect of 2-Methylquinazolin-4(3H)-one Treatment |

| IFN-α | Decreased |

| TNF-α | Decreased |

| MCP-1 | Decreased |

| IL-6 | Decreased |

| IL-8 | Decreased |

| IL-10 | Increased |

| IFN-γ | Increased |

Table 2: Modulation of Cytokine Levels by 2-Methylquinazolin-4(3H)-one in Influenza A Virus-Infected Mice Lung Homogenate [2]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through its interaction with critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the findings presented, this section outlines the methodologies for key experiments.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against PARP enzymes.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone proteins

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

This compound (or other test compounds)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well plates (high-binding capacity)

Procedure:

-

Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the test compound (this compound) at various concentrations to the wells.

-

Add the PARP-1 enzyme to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Mammalian Aspartate Transcarbamylase (ATCase) Inhibition Assay

This protocol is adapted from studies on quinazolinone derivatives and can be applied to this compound.

Principle: The assay measures the production of carbamoyl aspartate from the reaction of aspartate and carbamoyl phosphate, catalyzed by ATCase. The amount of carbamoyl aspartate is determined colorimetrically.

Materials:

-

Purified mammalian ATCase

-

Aspartate solution

-

Carbamoyl phosphate solution

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric reagent (e.g., a mixture of antipyrine and diacetyl monoxime in sulfuric acid)

-

Trichloroacetic acid (TCA) solution

Procedure:

-

Prepare a reaction mixture containing the assay buffer, aspartate, and the test compound at various concentrations.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding carbamoyl phosphate.

-

Incubate for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding TCA solution.

-

Centrifuge to pellet any precipitated protein.

-

Take an aliquot of the supernatant and add the colorimetric reagent.

-

Heat the mixture (e.g., in a boiling water bath) to allow color development.

-

Cool the mixture and read the absorbance at the appropriate wavelength (e.g., 466 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Antiviral Assay against Influenza A Virus

This protocol outlines a method to assess the antiviral activity of this compound against Influenza A virus in a cell-based assay.

Principle: The assay evaluates the ability of the compound to protect host cells from the cytopathic effect (CPE) induced by viral infection. Cell viability is typically measured using the MTT assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

This compound (or other test compounds)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed MDCK cells in a 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Infect the cells with Influenza A virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of the test compound. Include uninfected and untreated virus-infected controls.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe CPE (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of the viral CPE).

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics. Its demonstrated activity against key targets in cancer, viral infections, and inflammatory processes warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the full therapeutic potential of this compound and its derivatives. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity for its various targets, as well as on conducting in vivo efficacy and safety studies to translate these promising in vitro findings into clinical applications.

References

2-Methylquinazolin-4-ol Derivatives as Potent Antitumor Agents: A Technical Guide

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one, a tautomeric form of quinazolin-4-ol, have garnered significant attention as a privileged structure in the development of anticancer agents.[2][3] This is underscored by the number of FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are potent tyrosine kinase inhibitors built upon this core structure.[4][5] These agents function by targeting key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[6][7]

This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, antitumor evaluation, and mechanisms of action of 2-methylquinazolin-4-ol derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways involved in their therapeutic effects.

Quantitative Antitumor Activity

The antitumor efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the cytotoxic activities of several representative derivatives from recent studies.

Table 1: Cytotoxicity of 2-Substituted Quinazolin-4(3H)-one Derivatives

| Compound ID | Substitution at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17 | 2-methoxyphenyl with a basic side chain | Multiple Lines | Not specified, but showed remarkable profile | [6] |

| Compound 17 | (structure not specified) | MCF-7 (Breast) | 0.06 | [8] |

| Compound 17 | (structure not specified) | A-549 (Lung) | > 0.06 | [8] |

| Compound 126 | 2-benzylthio moiety | COLO-205 (Colon) | Not specified, but induced apoptosis | [9] |

| Compound 127 | 3-methylquinazolinone derivative | A549 (Lung) | 12.30 ± 4.12 | [9] |

| Compound 127 | 3-methylquinazolinone derivative | PC-3 (Prostate) | 17.08 ± 3.61 | [9] |

| Compound 127 | 3-methylquinazolinone derivative | SMMC-7721 (Liver) | 15.68 ± 1.64 | [9] |

| Compound 4C | 2-imino-(1H-indol)-4-oxoquinazolin | HepG2 (Liver) | 99.3% inhibition | [2] |

| Compound 3C | (1H-indol)-dihydropyridine-4-oxoquinazoline | MCF-7 (Breast) | 92.6% inhibition | [2] |

| Compound A3 | 2-(2-phenylthiazol-4-yl)ethyl | PC3 (Prostate) | 10 | [10] |

| Compound A3 | 2-(2-phenylthiazol-4-yl)ethyl | MCF-7 (Breast) | 10 | [10] |

| Compound A3 | 2-(2-phenylthiazol-4-yl)ethyl | HT-29 (Colon) | 12 | [10] |

| Compound 18b | N-arylquinazoline-4-amine analog | K562 (Leukemia) | 0.05 ± 0.02 | [11] |

| Compound 23 | Quinazoline with thiophene ring | A431 (Skin) | 3.4 | [7] |

Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 17 | EGFR | 72 | [8] |

| Compound 127 | EGFRwt-TK | 10 | [9] |

| Compound 126 | EGFR-TK | 13.40 | [9] |

| Compound 26 | EGFRwt | 96 | [7] |

| Compound 26 | EGFRT790M | 28 | [7] |

| Compound 26 | EGFRL858R | 55 | [7] |

| Compound 28 | EGFR | 10 | [7] |

| 2i / 3i | CDK2, HER2, EGFR | Potent activity reported | [4] |

Mechanisms of Action & Signaling Pathways

This compound derivatives exert their antitumor effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell growth and survival.

Kinase Inhibition

A predominant mechanism is the inhibition of protein kinases, particularly tyrosine kinases.[6] Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of kinases like the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream signaling.[7][8] The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, is another common target.[8][12]

Induction of Apoptosis

Many quinazolinone derivatives trigger programmed cell death, or apoptosis.[8][9] This is often achieved by disrupting the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins.[8] The activation of caspases (caspase-3, -8, and -9) is a hallmark of this process, leading to the cleavage of critical cellular components like PARP and ultimately, cell death.[8][9]

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 8. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methylquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-methylquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes comprehensive data tables for easy reference and detailed experimental protocols for reproducibility.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₈N₂O) is a bicyclic aromatic compound featuring a pyrimidinone ring fused to a benzene ring, with a methyl substituent at the 2-position. The tautomeric equilibrium between the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms is a key characteristic, with the keto form generally predominating in solid and solution phases. Spectroscopic analysis is crucial for confirming the structural integrity and purity of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.13 | br s | 1H | N-H |

| 8.15 | d, J = 8.3 Hz | 1H | Ar-H (C8-H) |

| 7.81 | d, J = 8.3 Hz | 1H | Ar-H (C5-H) |

| 7.65 - 7.60 | m | 1H | Ar-H (C7-H) |

| 7.51 | d, J = 8.3 Hz | 2H | Ar-H (C6-H) |

| 2.49 | s | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C=O (C4) |

| 152.1 | C=N (C2) |

| 149.2 | Ar-C (C8a) |

| 134.1 | Ar-CH (C7) |

| 128.5 | Ar-CH (C5) |

| 125.8 | Ar-C (C4a) |

| 122.5 | Ar-CH (C6) |

| 120.9 | Ar-CH (C8) |

| 22.4 | CH₃ |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad | N-H stretch |

| 3071 | Medium | Ar C-H stretch |

| 1681 | Strong | C=O stretch (amide) |

| 1615 | Strong | C=N stretch |

| 1568 | Medium | C=C stretch (aromatic) |

| 1473 | Medium | C-H bend (methyl) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 160 | 100 | [M]⁺ (Molecular Ion) |

| 132 | 45 | [M - CO]⁺ |

| 118 | 80 | [M - NCO]⁺ |

| 90 | 60 | [C₇H₆]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Temperature: 298 K

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion.

-

Instrumentation: Mass spectra were obtained using a GC-MS-QP 5050A mass spectrometer.

-

Ionization Method: Electron Ionization (EI) was performed at 70 eV.

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 50-500

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Synthesis Workflow and Logical Relationships

The synthesis of this compound is commonly achieved through the condensation of anthranilic acid with acetic anhydride, followed by reaction with ammonia. The workflow for this synthetic route is depicted below.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to support researchers in the identification, characterization, and quality control of this important chemical entity in their drug discovery and development endeavors.

An In-depth Technical Guide to 2-Methylquinazolin-4-ol: Natural Sources, Analogs, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its natural origins, synthetic analogs, and diverse biological activities, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Natural Sources of this compound and its Analogs

This compound is a naturally occurring alkaloid that has been isolated from the microorganism Bacillus cereus[1]. Quinazoline alkaloids, a broader class of compounds to which this compound belongs, are found in a variety of natural sources, including plants, other microorganisms, and even animals. A well-known example is Vasicine (peganine), first isolated from the plant Adhatoda vasica.

While the primary documented natural source for this compound is microbial, the quinazolinone scaffold is a recurring motif in a number of natural products, highlighting its evolutionary selection for biological activity.

Experimental Protocol: Isolation of Quinazolinone Alkaloids from Bacillus cereus (General Protocol)

Objective: To isolate and purify quinazolinone alkaloids from a liquid culture of Bacillus cereus.

Materials:

-

Bacillus cereus culture

-

Luria-Bertani (LB) broth or other suitable culture medium

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Rotary evaporator

-

Separatory funnel

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Cultivation: Inoculate a large volume of sterile LB broth with Bacillus cereus. Incubate at 30-37°C with shaking for 48-72 hours.

-

Extraction of Culture Broth:

-

Centrifuge the culture to separate the supernatant from the bacterial cells.

-

Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Dissolve the crude extract in 1M HCl to protonate the basic alkaloids, rendering them water-soluble.

-

Wash the acidic solution with a nonpolar solvent like hexane to remove neutral and acidic impurities.

-

Basify the aqueous layer to a pH of 9-10 with 1M NaOH to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp.

-

Combine fractions containing the compound of interest (as determined by comparison with a standard, if available, or by further analytical techniques).

-

-

Final Purification and Characterization:

-

Further purify the combined fractions by recrystallization or preparative HPLC to obtain the pure compound.

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm the structure of this compound.

-

Synthetic Analogs of this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and numerous synthetic analogs have been developed to explore their therapeutic potential. A common strategy involves the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one

This protocol describes a two-step synthesis of a simple analog, 2,3-dimethylquinazolin-4(3H)-one.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).

-

Reaction: Heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product often crystallizes out. Collect the solid by filtration, wash with cold diethyl ether, and dry to obtain 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reaction: Add an aqueous solution of methylamine (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,3-dimethylquinazolin-4(3H)-one.

Caption: Synthetic workflow for 2,3-dimethylquinazolin-4(3H)-one.

Biological Activities and Mechanisms of Action

This compound and its analogs exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.

Anticancer Activity: PARP Inhibition

A significant mechanism underlying the anticancer activity of several quinazolinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks.

Caption: PARP-1 inhibition pathway by quinazolinone analogs.

Table 1: Anticancer Activity of this compound Analogs

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one | TNKS-2 (Tankyrase-2) | Potent Inhibition | [2] |

| Compound 12c (a quinazolinone derivative) | PARP-1 | 0.02789 | [3] |

| Olaparib (Reference Drug) | PARP-1 | 0.03038 | [3] |

| Compound 19d (dual inhibitor) | PARP-1 | Micromolar Potency | [4] |

| Compound 19d (dual inhibitor) | BRD4 | Micromolar Potency | [4] |

Antifungal Activity

Several quinazolinone derivatives have demonstrated significant antifungal activity, particularly against Candida albicans. The proposed mechanism of action for some analogs involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.

Table 2: Antifungal Activity of Quinazolinone Derivatives against Candida albicans

| Compound | MIC (µg/mL) | Reference |

| Benzo[g]quinazoline 1 | Inhibition zone = 20 mm | [5] |

| Benzo[g]quinazoline 2 | Inhibition zone = 22 mm | [5] |

| Fluconazole (Reference) | Inhibition zone = 26 mm | [5] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | 26.1 ± 0.5 | [6] |

Antibacterial Activity

Quinazolinone derivatives have also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A potential mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.

Caption: Proposed antibacterial mechanism of quinazolinone analogs.

Table 3: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacterium | MIC (µg/mL) | Reference |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Staphylococcus aureus | 25.6 ± 0.5 | [6] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Bacillus subtilis | 24.3 ± 0.4 | [6] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Pseudomonas aeruginosa | 30.1 ± 0.6 | [6] |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Escherichia coli | 25.1 ± 0.5 | [6] |

| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | [7] |

Conclusion

This compound and its synthetic analogs represent a versatile class of compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, antifungal, and antibacterial effects, make them attractive scaffolds for further drug development. The mechanisms of action, particularly the inhibition of key enzymes like PARP-1 and DNA gyrase, provide a solid foundation for rational drug design and optimization. The experimental protocols and data summarized in this guide offer a valuable resource for researchers in the field, facilitating further exploration of this promising class of molecules. Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial properties and optimizing the pharmacokinetic and pharmacodynamic profiles of the most potent analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

toxicological profile of 2-methylquinazolin-4-ol

An In-Depth Technical Guide on the Toxicological Profile of 2-Methylquinazolin-4-ol

Executive Summary

This compound is a heterocyclic organic compound belonging to the quinazolinone class. While extensive toxicological studies on this specific molecule are limited, data from global hazard communication systems and research on analogous compounds provide a foundational understanding of its potential biological effects. Information from supplier safety data sheets (SDS) and databases like PubChem indicates that this compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2]. Furthermore, it is noted to be very toxic to aquatic life with long-lasting effects[2].

Research into the broader family of quinazolinones reveals a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[3][4]. The toxicological and pharmacological effects are highly dependent on the substitutions on the quinazolinone core. For instance, various derivatives have been shown to exhibit cytotoxicity against cancer cell lines by interacting with key signaling pathways such as the PI3K/AKT/mTOR pathway and by inhibiting tubulin polymerization[5][6]. This guide summarizes the available hazard data, compiles cytotoxicity information from related compounds, outlines general experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Hazard Identification and Classification

The primary toxicological information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2.1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

In Vitro Cytotoxicity of Quinazolinone Derivatives

Direct cytotoxicity data for this compound is scarce. However, numerous studies have evaluated the anticancer potential of its derivatives. These studies provide valuable structure-activity relationship insights. The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound derivatives against several cancer cell lines.

Table 3.1: Cytotoxicity of this compound Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 3-Benzyl-2-methylquinazolin-4(3H)-one | A549 (Lung) | 9.48 (µg/mL) | [7] |

| 3-Benzyl-2-methylquinazolin-4(3H)-one | HCT116 (Colon) | 20.39 (µg/mL) | [7] |

| 3-Benzyl-2-methylquinazolin-4(3H)-one | MD-MB-231 (Breast) | 18.04 (µg/mL) | [7] |

| 3-[(Z)-({4-[(But-2-yn-1-yl)oxy]phenyl}methylidene)amino]-2-methylquinazolin-4(3H)-one | Caco-2 (Colon) | 376.8 | [8] |

| Various triazino[4,3-c]quinazoline derivatives based on 2-methylquinazolin-4-one | HepG2 (Liver) | 10.82 - 29.46 | [9][10][11][12] |

| Various triazino[4,3-c]quinazoline derivatives based on 2-methylquinazolin-4-one | MCF-7 (Breast) | 7.09 - 31.85 | [9][10][11][12] |

| A novel 2,3-dihydro-2-(quinoline-5-yl)quinazolin-4(1H)-one derivative | MOLT-4 (Leukemia) | Not specified, induced autophagy | [5] |

| A series of 3-diarylacetylene quinazolinone compounds | Various | Induced senescence | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, a generalized protocol for assessing the in vitro cytotoxicity of a compound, based on the methodologies frequently cited in the studies of its derivatives, is provided below.

General Protocol for In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent like DMSO to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with the same concentration of DMSO.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Potential Mechanisms of Toxicity and Signaling Pathways

While the specific molecular targets of this compound are not fully elucidated, one study identifies it as a potent competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a Ki of 1.1 μM and an inhibitor of mammalian aspartate transcarbamylase (ATCase)[13].

Studies on the broader class of quinazolinone derivatives suggest several mechanisms of action, particularly in the context of cancer therapy. These compounds are often designed as kinase inhibitors. For instance, derivatives of 3-amino-2-methylquinazolin-4(3H)-one have been noted to downregulate the EGFR, PI3K, AKT, and mTOR signaling pathway[5]. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis (programmed cell death).

Caption: PI3K/AKT/mTOR pathway, a target for quinazolinone derivatives.

Genotoxicity Profile

There are no direct studies on the genotoxicity of this compound. However, research on related structures provides some context.

-

Methylquinolines: A study on various methylquinolines found that the position of the methyl group significantly influences genotoxicity. While 4-methylquinoline and 8-methylquinoline were able to induce unscheduled DNA synthesis (a marker of DNA repair), 2-methylquinoline was not reported to have this effect[14]. Another study found that quinoline itself is more genotoxic than 4-methylquinoline in certain cell systems[15].

-

Substituted Quinazolinones: In contrast, a study on a series of 2,3-substituted quinazolinone derivatives found them to be non-genotoxic in a comet assay and demonstrated DNA-protective effects against oxidative damage[16].

These conflicting findings for related but distinct chemical classes highlight the difficulty in predicting the genotoxic potential of this compound without direct experimental evidence.

Conclusion and Future Directions

The is currently incomplete. GHS classifications indicate acute oral toxicity and irritation potential. The broader family of quinazolinones demonstrates significant biological activity, often mediated through the inhibition of key cellular signaling pathways, but this activity is highly structure-dependent. The lack of specific LD₅₀ values, chronic toxicity data, and genotoxicity studies for the parent compound represents a significant data gap.

For drug development professionals, this compound may serve as a valuable scaffold, but its derivatives would require a full toxicological workup, including acute and chronic toxicity studies, genotoxicity assays (e.g., Ames test, micronucleus assay), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to establish a comprehensive safety profile.

References

- 1. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|1769-24-0|MSDS [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity and Antibacterial Evaluation of O-Alkylated/Acylated Quinazolin-4-one Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 11. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]

- 12. scirp.org [scirp.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]